Cas no 1378285-07-4 (1-Methyl-2,3-dihydroindole-5-carbonyl chloride)

1-Methyl-2,3-dihydroindole-5-carbonyl chloride 化学的及び物理的性質
名前と識別子
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- 1H-Indole-5-carbonyl chloride, 2,3-dihydro-1-methyl-
- 1-Methylindoline-5-carbonyl chloride
- 1-Methyl-2,3-dihydroindole-5-carbonyl chloride
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- MDL: MFCD28099704
- インチ: 1S/C10H10ClNO/c1-12-5-4-7-6-8(10(11)13)2-3-9(7)12/h2-3,6H,4-5H2,1H3
- InChIKey: MOUUGFNSTNVGID-UHFFFAOYSA-N
- SMILES: ClC(C1C=CC2=C(C=1)CCN2C)=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 219
- トポロジー分子極性表面積: 20.3
1-Methyl-2,3-dihydroindole-5-carbonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 113764-1g |
1-Methylindoline-5-carbonyl chloride, 97% |
1378285-07-4 | 97% | 1g |
$795.00 | 2023-09-09 |
1-Methyl-2,3-dihydroindole-5-carbonyl chloride 関連文献
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
1-Methyl-2,3-dihydroindole-5-carbonyl chlorideに関する追加情報
1-Methyl-2,3-dihydroindole-5-carbonyl chloride (CAS No. 1378285-07-4): A Comprehensive Overview
The compound 1-Methyl-2,3-dihydroindole-5-carbonyl chloride (CAS No. 1378285-07-4) is a highly specialized organic compound with significant applications in the fields of organic synthesis, pharmaceutical chemistry, and materials science. This compound belongs to the class of carbonyl chlorides, which are widely used as reactive intermediates in the construction of complex molecular architectures. The 1-Methyl substituent on the dihydroindole ring introduces steric effects and modulates the electronic properties of the molecule, making it a versatile building block for various chemical transformations.
Recent advancements in synthetic methodologies have highlighted the importance of 1-Methyl-2,3-dihydroindole-5-carbonyl chloride in the synthesis of bioactive molecules. Researchers have employed this compound as a key intermediate in the construction of heterocyclic frameworks, which are essential components of many drug candidates. For instance, studies have demonstrated its utility in the formation of enamine linkages and other nitrogen-containing heterocycles, which are critical for mimicking natural product structures.
The dihydroindole core of this compound is particularly valuable due to its structural resemblance to tryptophan-derived natural products. This structural similarity has led to its use in peptide synthesis and the development of bioisosteres, which are compounds designed to mimic the biological activity of natural molecules while improving pharmacokinetic properties. The carbonyl chloride functionality further enhances its reactivity, enabling it to participate in a wide range of nucleophilic additions and substitutions.
From a materials science perspective, 1-Methyl-2,3-dihydroindole-5-carbonyl chloride has been explored as a precursor for the synthesis of functional polymers and organic semiconductors. Its ability to undergo cyclization reactions under mild conditions makes it an attractive candidate for constructing conjugated systems with tailored electronic properties. Recent studies have reported its use in the preparation of π-conjugated polymers for applications in organic electronics, such as field-effect transistors and light-emitting diodes.
In terms of synthesis, 1-Methyl-2,3-dihydroindole-5-carbonyl chloride can be prepared via several routes, including the reaction of indoles with chloroformyl reagents or through oxidation of corresponding alcohols. The choice of synthetic pathway depends on the desired scale and purity requirements. Advanced purification techniques, such as chromatography and crystallization, are often employed to ensure high-quality product recovery.
The application potential of this compound is further underscored by its role in medicinal chemistry. It has been utilized as a building block for constructing kinase inhibitors and other therapeutic agents targeting various disease states. For example, recent research has focused on its incorporation into small-molecule inhibitors for protein kinases involved in cancer signaling pathways.
In conclusion, 1-Methyl-2,3-dihydroindole-5-carbonyl chloride (CAS No. 1378285-07-4) stands out as a multifaceted compound with diverse applications across multiple disciplines. Its unique combination of structural features and reactivity positions it as an invaluable tool for chemists seeking to design and synthesize complex molecules with tailored functionalities.
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